molecular formula C10H11N3O B8481156 (2-methyl-5-(2H-1,2,3-triazol-2-yl)phenyl)methanol

(2-methyl-5-(2H-1,2,3-triazol-2-yl)phenyl)methanol

Cat. No. B8481156
M. Wt: 189.21 g/mol
InChI Key: MAPOBCCGJRNNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methyl-5-(2H-1,2,3-triazol-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-methyl-5-(2H-1,2,3-triazol-2-yl)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-methyl-5-(2H-1,2,3-triazol-2-yl)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-methyl-5-(2H-1,2,3-triazol-2-yl)phenyl)methanol

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[2-methyl-5-(triazol-2-yl)phenyl]methanol

InChI

InChI=1S/C10H11N3O/c1-8-2-3-10(6-9(8)7-14)13-11-4-5-12-13/h2-6,14H,7H2,1H3

InChI Key

MAPOBCCGJRNNGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=CC=N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methyl-5-(2H-1,2,3-triazol-2-yl)benzaldehyde (140 mg, 0.75 mmol) in methanol (10 mL), NaBH4 (42 mg, 1.1 mmol) was added at 10° C. and stirred for 10 min. Then the mixture was allowed to warm to rt and stirred for 1 h. The mixture was quenched with saturated aqueous NH4Cl solution (0.3 mL) and filtered over hyflow. The filtrate was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified flash column chromatography (eluent: 30% ethyl acetate in hexane) to yield the title compound (100 mg, 71%). [TLC Rf=0.18 (ethyl acetate/hexane 30:70)].
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
71%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.